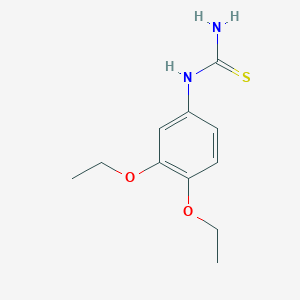

(3,4-diethoxyphenyl)thiourea

Description

Contextualization within Thiourea (B124793) Chemistry and Advanced Organic Synthesis

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is structurally analogous to urea (B33335), with the oxygen atom replaced by a sulfur atom. wikipedia.org This substitution imparts distinct properties, making thiourea and its derivatives valuable reagents and building blocks in organic synthesis. wikipedia.orgmdpi.com Thioureas are known to exist in two tautomeric forms: the thione form, which is more prevalent, and the thiol form, also known as isothiourea. mdpi.com

In the realm of advanced organic synthesis, thioureas serve as versatile intermediates. mdpi.com They are instrumental in the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. wikipedia.organnexechem.com For instance, thiourea is a key precursor in the synthesis of pyrimidine (B1678525) derivatives through condensation reactions with β-dicarbonyl compounds. wikipedia.org It also participates in the Biginelli reaction to produce dihydropyrimidinones. annexechem.com The ability of the sulfur and nitrogen atoms in thiourea to act as ligating centers makes its derivatives excellent ligands for forming stable metal complexes. mdpi.comrsc.org

Overview of Emerging Research Trajectories for Arylthiourea Derivatives in Academic Fields

Arylthiourea derivatives, a subclass of thioureas bearing an aromatic group, have shown significant promise across various scientific disciplines. rsc.org Their applications are continually expanding, driven by intensive research into their chemical and biological properties. rsc.org

Key research trajectories for arylthiourea derivatives include:

Medicinal Chemistry: Arylthioureas exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. mdpi.comrsc.orgontosight.ai For example, novel arylthiourea derivatives have been designed and synthesized as potent inhibitors of the Hepatitis C virus (HCV). nih.gov

Organocatalysis: Thiourea derivatives are increasingly utilized as organocatalysts in various chemical transformations. rsc.org Their ability to form hydrogen bonds allows them to act as effective catalysts in reactions such as the Michael addition and Aldol reactions.

Materials Science: The unique coordination properties of arylthioureas make them suitable for the development of new materials, including polymers and chemosensors. rsc.orgresearchgate.net

Agricultural Science: Research has demonstrated the potential of thiourea derivatives as herbicides, insecticides, and fungicides. rsc.org

Scope and Objectives of Focused Academic Inquiry on (3,4-diethoxyphenyl)thiourea

This article provides a focused academic inquiry into the specific compound this compound. The primary objective is to present a detailed overview of its chemical properties, synthesis, and established and potential applications based on current scientific literature. The scope is strictly limited to the chemical nature and academic research significance of this compound, excluding any discussion of dosage, administration, or adverse effects.

The subsequent sections will delve into the specific characteristics and research findings related to this compound, supported by relevant data and established synthetic methodologies.

| Property | Value |

| Molecular Formula | C₁₁H₁₆N₂O₂S |

| Molecular Weight | 240.32 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bond Count | 4 |

Structure

3D Structure

Properties

IUPAC Name |

(3,4-diethoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-3-14-9-6-5-8(13-11(12)16)7-10(9)15-4-2/h5-7H,3-4H2,1-2H3,(H3,12,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYNTSSFWGHQQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)NC(=S)N)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601306079 | |

| Record name | N-(3,4-Diethoxyphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930396-10-4 | |

| Record name | N-(3,4-Diethoxyphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930396-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3,4-Diethoxyphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-diethoxyphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathway Analysis for 3,4 Diethoxyphenyl Thiourea

Established Synthetic Routes and Mechanistic Considerations

The formation of the thiourea (B124793) backbone typically involves the reaction of an amine with a thiocarbonyl donor. The most traditional and widely employed methods utilize isothiocyanates as key intermediates.

Conventional Synthetic Approaches via Isothiocyanates

The reaction between an isothiocyanate and an amine is the most common method for preparing unsymmetrically disubstituted thioureas. For the synthesis of (3,4-diethoxyphenyl)thiourea, this can be approached in two primary ways:

Reaction of 3,4-diethoxyphenyl isothiocyanate with ammonia (B1221849): This involves the nucleophilic attack of ammonia on the electrophilic carbon of the isothiocyanate group.

Reaction of 3,4-diethoxyaniline (B1332076) with a thiocyanate (B1210189) salt: This is a versatile method where the isothiocyanate is generated in situ. Typically, an aryl amine (like 3,4-diethoxyaniline) is treated with an acid (such as hydrochloric acid) followed by the addition of a thiocyanate salt, like ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN). chemicalbook.commdpi.comresearchgate.net The acidic environment facilitates the formation of the corresponding aryl isothiocyanate, which then readily reacts with an available amine.

A general procedure involves suspending the aryl amine in warm water, adding concentrated hydrochloric acid, and then introducing ammonium thiocyanate. The mixture is heated, often on a steam bath, to drive the reaction. The intermediate aryl amine thiocyanate salt rearranges upon further heating to form the target arylthiourea. chemicalbook.com

Another common approach involves the reaction of a benzoyl chloride derivative with a thiocyanate salt to form a benzoyl isothiocyanate intermediate. This intermediate then reacts with an aniline to produce the N-benzoyl-N'-arylthiourea. For example, 3,4,5-trimethoxybenzoyl chloride reacts with ammonium thiocyanate to form an isothiocyanate in situ, which is then treated with an aniline to yield the corresponding thiourea. mdpi.com This method can be adapted using 3,4-diethoxybenzoyl chloride.

Alternative and Sustainable Synthetic Strategies for Arylthiourea Formation

Concerns over the toxicity and handling of isothiocyanates have spurred the development of alternative and more sustainable synthetic routes. These methods often feature higher atom economy, milder reaction conditions, and the use of less hazardous reagents. organic-chemistry.org

From Carbon Disulfide: A straightforward method involves the condensation of amines with carbon disulfide (CS₂). This approach is effective for creating both symmetrical and unsymmetrical thioureas and can be performed in an aqueous medium, which is environmentally benign. organic-chemistry.org For this compound, this would involve the reaction of 3,4-diethoxyaniline and a secondary amine with carbon disulfide.

From Elemental Sulfur: An atom-economic reaction utilizes elemental sulfur in the presence of isocyanides and amines. This method proceeds efficiently at or near ambient temperatures to produce thioureas in excellent yields. organic-chemistry.org

"On-Water" Synthesis: The reaction of thioisocyanates with amines can be conducted "on-water," providing a sustainable and chemoselective pathway to unsymmetrical thioureas. This process simplifies product isolation to simple filtration and allows for the recycling of the water effluent, avoiding the use of volatile organic compounds (VOCs). organic-chemistry.org

Using Thioacylating Agents: Stable and readily available reagents like N,N'-di-Boc-substituted thiourea can act as mild thioacylating agents when activated. This allows for the thioacylation of various nucleophiles, including amines, to form thiocarbonyl compounds with good functional group tolerance. organic-chemistry.org

From Urea (B33335) and Lawesson's Reagent: Thioureas can be prepared via a one-step sulfuration reaction using urea or its derivatives and Lawesson's reagent. This nucleophilic substitution reaction provides a simple and effective method for synthesizing thiourea from readily available starting materials. researchgate.net

Mechanistic Elucidation of Formation Reactions

The primary mechanism for the formation of thioureas from isothiocyanates is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate (R-N=C=S). This results in the formation of a zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable thiourea product.

Reaction Mechanism: R-NH₂ + R'-N=C=S → [R-NH₂⁺-C(=S)-N⁻-R'] → R-NH-C(=S)-NH-R'

In the in situ generation method using ammonium thiocyanate and acid, the aryl amine is first protonated. Thiocyanic acid (HSCN) is formed, which then reacts with the protonated amine. This is followed by a rearrangement and elimination of water to form the aryl isothiocyanate, which then reacts as described above.

Mechanisms for alternative syntheses vary. The reaction with carbon disulfide involves the formation of a dithiocarbamate salt intermediate, which then reacts with another amine molecule, eliminating hydrogen sulfide.

Optimization of Reaction Parameters and Yield Enhancement

The efficiency and yield of thiourea synthesis can be significantly influenced by reaction conditions. Optimizing parameters such as the solvent system, catalyst, temperature, and pressure is crucial for developing scalable and cost-effective processes.

Influence of Solvent Systems and Catalysts on Synthesis Efficiency

The choice of solvent can affect reaction rates, yields, and even the reaction pathway by influencing the solubility of reactants and the stability of intermediates.

Solvent Effects: While many traditional syntheses are performed in organic solvents like ethanol, acetone, or acetonitrile (B52724), modern approaches have explored more sustainable options. mdpi.comnih.gov As noted, performing the reaction "on-water" can enhance reaction rates and simplify purification. organic-chemistry.org Solvent-free conditions, often coupled with microwave irradiation or the use of solid catalysts, represent another green alternative that can lead to excellent yields and short reaction times. ui.ac.idnih.gov For instance, the Biginelli reaction, which can produce heterocyclic structures using thiourea as a reactant, has been successfully performed under solvent-free conditions using catalysts like lanthanum (III) nitrate hexahydrate. ui.ac.id

Catalysis: Both acid and base catalysis can be employed to accelerate thiourea formation.

Acid Catalysis: Strong acids like HCl are used in the conventional synthesis from amines and thiocyanate salts to facilitate the formation of the isothiocyanate intermediate. chemicalbook.com

Organocatalysis: While thioureas themselves are prominent hydrogen-bonding organocatalysts, their synthesis can also be catalyzed. Certain catalysts can activate the electrophile or enhance the nucleophilicity of the amine.

Novel Catalysts: Research into heterogeneous and reusable catalysts is ongoing. Natural catalysts like granite and quartz have been shown to be effective in one-pot, three-component reactions involving thiourea, offering an eco-friendly and cost-effective option. nih.gov

The table below illustrates how solvent choice can impact yield in a typical arylthiourea synthesis.

| Solvent | Reaction Time (h) | Yield (%) | Reference Principle |

|---|---|---|---|

| Acetonitrile | 4 | 85 | mdpi.comscielo.br |

| Ethanol | 6 | 78 | nih.govnih.gov |

| Water ("On-Water") | 2 | 92 | organic-chemistry.org |

| Solvent-Free (MW) | 0.5 | 95 | ui.ac.id |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is pivotal for developing environmentally benign and sustainable chemical processes. Traditional synthetic routes for thiourea derivatives often involve hazardous reagents, volatile organic solvents, and energy-intensive conditions. asianpubs.org Modern approaches, however, focus on minimizing waste, reducing energy consumption, and utilizing safer chemicals, aligning with the core tenets of green chemistry.

The primary synthetic pathway to N-aryl thioureas, such as this compound, typically involves the reaction of an amine (3,4-diethoxyaniline) with a thiocarbonyl source. Green methodologies have been developed for each conceptual step of this process, from the generation of the isothiocyanate intermediate to its final reaction with the amine.

Key Green Chemistry Strategies:

Use of Benign Solvents: A significant advancement is the replacement of conventional volatile organic compounds (VOCs) with greener alternatives. Water has been successfully employed as a solvent for the synthesis of unsymmetrical thioureas from isothiocyanates and amines. acs.orgorganic-chemistry.org This "on-water" approach simplifies product isolation, often requiring only filtration, and allows for the recycling of the aqueous effluent. acs.org Other green solvents include bio-derived options like Cyrene, which has been shown to be a viable alternative to tetrahydrofuran (THF) for preparing diaryl thioureas. nih.gov Deep eutectic solvents (DESs), such as those based on choline chloride and thiourea or metal chlorides, serve a dual role as both the reaction medium and catalyst, offering high efficiency and potential for recyclability. rsc.orgrsc.orgscispace.comnih.gov

Solvent-Free Conditions (Mechanochemistry): An increasingly popular green technique is the use of solvent-free reaction conditions, primarily through mechanochemistry (grinding). beilstein-journals.org The manual grinding of anilines with isothiocyanates in a mortar and pestle or automated ball milling can produce diarylthioureas in excellent yields (89-98%) within minutes. beilstein-journals.org This method drastically reduces waste by eliminating the need for a bulk solvent and often simplifies the work-up process. asianpubs.org

Energy Efficiency: Alternative energy sources are employed to reduce the energy footprint of the synthesis. Ultrasonic irradiation provides a sustainable energy source that can promote the reaction between isothiocyanates and amines at mild conditions, often leading to quantitative yields. researchgate.netacs.orgacs.orgnih.govrsc.org Microwave-assisted synthesis, particularly under solvent-free conditions on a solid support like alumina, represents another efficient method for preparing symmetrical N,N'-disubstituted thioureas. researchgate.net

Atom Economy and Waste Reduction: One-pot syntheses and multicomponent reactions are central to maximizing atom economy. For instance, a green one-pot method for preparing diaryl thioureas has been developed using Cyrene as a solvent. nih.gov Catalyst-free methods, such as the reaction of aromatic primary amines with carbon disulfide (CS₂) under sunlight in water, further enhance the sustainability of the process by eliminating the need for a catalyst. nih.gov When catalysts are necessary, the focus is on reusable systems, such as the choline chloride/tin(II) chloride deep eutectic solvent, which can be recovered and reused for multiple cycles without significant loss of activity. rsc.org

The table below summarizes and compares various green synthetic approaches applicable to the synthesis of this compound.

| Green Principle | Methodology | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Alternative Solvents | "On-Water" Synthesis | Reaction of isothiocyanate and amine in water at room temperature. | Avoids toxic organic solvents; simple filtration for product isolation; recyclable effluent. | acs.orgorganic-chemistry.org |

| Alternative Solvents | Deep Eutectic Solvents (DES) | Choline chloride/SnCl₂ used as both solvent and catalyst. | Dual role as medium and catalyst; high yields; recyclable system. | rsc.org |

| Solvent-Free Conditions | Mechanochemistry (Grinding) | Manual or ball-mill grinding of reactants for 5-40 minutes. | Eliminates bulk solvents; quantitative yields; rapid reaction times; minimal waste. | asianpubs.orgbeilstein-journals.org |

| Energy Efficiency | Ultrasonic Irradiation | Ultrasound application at room temperature in a solvent like acetone. | Mild conditions; high yields; reduced reaction times. | acs.orgnih.gov |

| Energy Efficiency | Microwave Irradiation | Solvent-free reaction on alumina surface under microwave. | Rapid heating; short reaction times; solvent-free. | researchgate.net |

| Catalyst-Free | Sunlight-Promoted Synthesis | Aromatic amine and CS₂ in water, exposed to sunlight. | Avoids catalyst; uses renewable energy; simple and environmentally friendly. | nih.gov |

By applying these principles, the synthesis of this compound can be designed to be more sustainable. For example, a potential green pathway would involve the reaction of 3,4-diethoxyaniline with an appropriate isothiocyanate precursor under solvent-free grinding conditions or in an aqueous medium, thereby significantly reducing the environmental impact compared to traditional methods.

Advanced Spectroscopic and Crystallographic Investigations of 3,4 Diethoxyphenyl Thiourea Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the solution-state structure and dynamics of (3,4-diethoxyphenyl)thiourea. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous structural assignment and insights into conformational behavior. researchgate.net

The structural complexity of this compound necessitates the use of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for complete spectral assignment. researchgate.net The ¹H NMR spectrum reveals distinct signals for the aromatic, ethoxy, and thiourea (B124793) protons. The aromatic protons on the phenyl ring typically appear as a complex set of multiplets due to their distinct chemical environments and spin-spin coupling. The ethoxy groups give rise to characteristic triplets and quartets for the methyl and methylene (B1212753) protons, respectively. The N-H protons of the thiourea moiety often appear as broad singlets due to quadrupole broadening and chemical exchange.

¹³C NMR spectroscopy provides complementary information, with the thiocarbonyl (C=S) carbon being particularly noteworthy for its characteristic downfield chemical shift, typically observed in the range of 178-185 ppm. mdpi.com The carbons of the di-substituted phenyl ring and the ethoxy groups resonate at their expected chemical shifts.

To definitively assign these resonances, multi-dimensional NMR techniques are employed. mdpi.com

¹H-¹H COSY (Correlation Spectroscopy) is used to identify proton-proton coupling networks, for instance, confirming the connectivity between the methylene and methyl protons within each ethoxy group.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears protons.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity across the entire molecule, for example, by correlating the aromatic protons to the ethoxy carbons and the thiourea carbon.

The following tables provide predicted spectral assignments for this compound based on data from analogous compounds. mdpi.comsci-hub.se

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

| Proton (¹H) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| NH | ~8.0 - 9.5 | Broad Singlet | Chemical shift is solvent and concentration-dependent. |

| NH₂ | ~7.0 - 8.0 | Broad Singlet | Chemical shift is solvent and concentration-dependent. |

| Ar-H | ~6.8 - 7.5 | Multiplet | Complex pattern for the three aromatic protons. |

| O-CH₂ | ~4.0 - 4.2 | Quartet | Methylene protons of the ethoxy groups. |

| CH₃ | ~1.3 - 1.5 | Triplet | Methyl protons of the ethoxy groups. |

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound

| Carbon (¹³C) | Predicted Chemical Shift (δ, ppm) | Notes |

| C=S | ~180 - 183 | Thiocarbonyl carbon, highly deshielded. mdpi.com |

| Ar-C (C-O) | ~148 - 150 | Aromatic carbons attached to oxygen. |

| Ar-C (C-N) | ~130 - 132 | Aromatic carbon attached to the thiourea nitrogen. |

| Ar-CH | ~112 - 122 | Aromatic carbons bearing hydrogen. |

| O-CH₂ | ~64 - 66 | Methylene carbons of the ethoxy groups. |

| CH₃ | ~14 - 16 | Methyl carbons of the ethoxy groups. |

Variable-temperature (VT) NMR spectroscopy is the primary tool for investigating these rotational dynamics. At room temperature, if the rotation is fast on the NMR timescale, averaged signals are observed. However, upon cooling, the rate of interconversion slows down. If the temperature is lowered sufficiently to reach the coalescence point, the averaged signals for atoms near the site of rotation may broaden and eventually split into separate sets of signals, one for each distinct conformer. researchgate.net By analyzing the spectra at different temperatures, the energy barrier (Gibbs free energy of activation, ΔG‡) for the rotational process can be calculated, providing quantitative insight into the conformational stability.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound. These methods are particularly sensitive to bond strengths and molecular symmetry, offering valuable information on the thiourea core, the phenyl ring, and intermolecular interactions like hydrogen bonding. researchgate.netscifiniti.com

The vibrational spectrum of this compound is characterized by specific modes associated with its constituent parts.

Thiourea Group: The key vibrations include N-H stretching, which appears as a strong band in the IR spectrum, typically between 3100 and 3400 cm⁻¹. The C-N stretching and N-H bending modes are often coupled and appear in the 1400-1600 cm⁻¹ region. The C=S (thiocarbonyl) stretching vibration is a crucial marker, though it can be complex and coupled with other modes, generally appearing in the 700-850 cm⁻¹ region in the IR and as a strong band in the Raman spectrum. researchgate.net

Phenyl Group: The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the phenyl ring appear as a series of bands in the 1450-1610 cm⁻¹ range.

Ethoxy Groups: Aliphatic C-H stretching modes of the ethyl groups are found just below 3000 cm⁻¹. The C-O-C stretching vibrations of the ether linkages produce strong bands, typically in the 1200-1270 cm⁻¹ (asymmetric) and 1020-1080 cm⁻¹ (symmetric) regions.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| N-H Stretch | Thiourea (-NH, -NH₂) | 3100 - 3400 | Strong, Broad | Medium |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | Medium | Strong |

| C-H Stretch (Aliphatic) | Ethoxy (-CH₂, -CH₃) | 2850 - 2980 | Strong | Strong |

| C=C Stretch | Phenyl Ring | 1450 - 1610 | Medium-Strong | Medium |

| Thioamide II (C-N Stretch + N-H Bend) | Thiourea | 1400 - 1550 | Strong | Medium |

| C-O-C Asymmetric Stretch | Ether | 1200 - 1270 | Strong | Weak |

| C-O-C Symmetric Stretch | Ether | 1020 - 1080 | Strong | Weak |

| Thioamide IV (C=S Stretch) | Thiourea | 700 - 850 | Medium | Strong |

Thiourea derivatives are excellent hydrogen bond donors (N-H) and acceptors (C=S). wikipedia.org In the solid state or in concentrated solutions, this compound is expected to form extensive intermolecular hydrogen bonds, primarily of the N-H···S type. This interaction significantly perturbs the vibrational frequencies of the involved groups. researchgate.netresearchgate.net

The most prominent effect is observed on the N-H stretching band. Compared to a non-hydrogen-bonded (free) N-H group, which would show a sharp absorption at a higher frequency (~3400-3500 cm⁻¹), the N-H stretching vibration involved in a hydrogen bond is shifted to a lower frequency (e.g., 3100-3300 cm⁻¹) and becomes significantly broader and more intense. nih.gov This shift is a direct measure of the hydrogen bond strength. Similarly, the C=S stretching frequency can also be affected, often shifting slightly upon hydrogen bond formation. By comparing spectra recorded in different phases (solid vs. dilute solution in a non-polar solvent), the extent and nature of the hydrogen bonding network can be effectively probed. youtube.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of this compound and for studying its fragmentation behavior, which provides further structural corroboration. sci-hub.se

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically with an accuracy of less than 5 parts per million (ppm). This allows for the unambiguous determination of the molecular formula. For this compound, the expected molecular formula is C₁₁H₁₆N₂O₂S. The calculated monoisotopic mass can be compared with the experimentally measured mass to validate the compound's identity.

In addition to molecular formula validation, the fragmentation pattern observed in the mass spectrum (often using techniques like tandem MS/MS) offers clues about the molecule's structure. Under ionization, the molecule breaks apart in a predictable manner. For this compound, likely fragmentation pathways include:

Loss of an ethyl radical (•C₂H₅) from one of the ethoxy groups.

Cleavage to form the 3,4-diethoxyphenyl isothiocyanate ion [ (CH₃CH₂O)₂C₆H₃NCS ]⁺.

Formation of the 3,4-diethoxyaniline (B1332076) fragment ion [ (CH₃CH₂O)₂C₆H₃NH₂ ]⁺.

Fragmentation of the thiourea side chain.

Analysis of the m/z values of these fragment ions helps to piece together the molecular structure, confirming the arrangement of the phenyl ring, ethoxy groups, and thiourea moiety.

Computational Chemistry and Theoretical Modeling of 3,4 Diethoxyphenyl Thiourea

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Current time information in Bangalore, IN.researchgate.net It is a cornerstone of computational chemistry for predicting molecular properties with high accuracy.

A critical first step in computational analysis is determining the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state. For a flexible molecule like (3,4-diethoxyphenyl)thiourea, with rotatable bonds in its ethoxy and thiourea (B124793) groups, multiple stable conformations may exist.

A thorough conformational analysis would be performed to identify the various low-energy conformers and determine the global minimum energy structure. This is crucial as the molecular conformation dictates its physical and biological properties. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. While specific data for the title compound is unavailable, studies on similar structures, such as 1-(3-Methoxyphenyl)-3-(4-methylbenzoyl)thiourea, have detailed these parameters, revealing nearly planar conformations around the thiocarbonyl and carbonyl groups. google.com

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: This table is illustrative and does not represent actual experimental or calculated data.)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C=S | ~1.68 Å |

| C-N (thiourea) | ~1.35 Å | |

| C-O (ethoxy) | ~1.37 Å | |

| O-C (ethyl) | ~1.43 Å | |

| Bond Angle | N-C-N (thiourea) | ~118° |

| C-O-C (ethoxy) | ~117° |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other molecules, including biological receptors. For thiourea derivatives, the sulfur and oxygen atoms are typically electron-rich sites, while the N-H protons are electron-poor.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound (Note: This table is illustrative and does not represent actual calculated data.)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.80 |

| LUMO | -1.20 |

DFT calculations can predict spectroscopic data, such as vibrational frequencies (Infrared and Raman spectra), with a high degree of accuracy. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands to specific molecular motions (e.g., C=S stretch, N-H bend, C-O stretch). Studies on similar thiourea compounds have successfully used this method to correlate calculated and experimental spectra.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. Current time information in Bangalore, IN. For this compound, an MD simulation would provide detailed information on its conformational flexibility in different environments, such as in a vacuum or in the presence of a solvent like water. This is particularly important for understanding how the molecule behaves in a biological medium. MD simulations on thiourea-based compounds have been used to assess the stability of protein-ligand complexes, showing how the ligand remains in the binding site over the simulation time.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net To perform a QSAR study, a dataset of structurally related thiourea derivatives with known biological activities (e.g., anticancer or antimicrobial) would be required. mdpi.com

Various molecular descriptors (physicochemical, electronic, and topological properties) would be calculated for each derivative. A statistical model would then be built to correlate these descriptors with the observed activity. Such models can be used to predict the activity of new, unsynthesized derivatives and to identify the key structural features responsible for their biological effects. QSAR studies on thiourea derivatives have identified descriptors like mass, polarizability, and specific bond frequencies as key predictors for anticancer activities. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions (Hypothetical Biological Targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). ontosight.ai This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target at the atomic level. Current time information in Bangalore, IN.

Given the known biological activities of thiourea derivatives, such as antimicrobial and anticancer effects, hypothetical targets could include enzymes like DNA gyrase or protein kinases. ontosight.ai A docking study would place the this compound molecule into the active site of the target protein and calculate a "docking score," which estimates the binding affinity. The analysis also reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Target (Note: This table is for illustrative purposes only and does not represent actual docking results.)

| Hypothetical Target | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| DNA Gyrase Subunit B | -8.5 | Asp73, Asn46 | Hydrogen Bond |

| Val71, Ala47 | Hydrophobic | ||

| VEGFR-2 Kinase | -9.2 | Cys919, Asp1046 | Hydrogen Bond |

Reactivity and Derivatization Studies of 3,4 Diethoxyphenyl Thiourea

Modifications at the Thiourea (B124793) Moiety

The thiourea group, with its nucleophilic nitrogen and sulfur atoms, is the most reactive site in the (3,4-diethoxyphenyl)thiourea molecule. This allows for a variety of modifications, including alkylation, acylation, cyclization, and metal complexation.

N-Alkylation and Acylation Reactions

The nitrogen atoms of the thiourea moiety in this compound can undergo N-alkylation and N-acylation reactions. N-acylation of thioureas can be achieved using various acylating agents. researchgate.net For instance, the reaction of 1,3-disubstituted selenoureas with zinc acetate (B1210297) has been shown to produce N-acetylureas regioselectively. researchgate.net The regioselectivity of this reaction is dependent on the pKa of the amine attached to the selenourea, with acylation occurring at the amine with the lower pKa. researchgate.net While specific studies on this compound are not detailed, the general principles of N-acylation of thiourea derivatives suggest that similar reactivity would be observed. researchgate.netnih.gov The synthesis of N-acyl thiourea derivatives often involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an isothiocyanate, which then reacts with an amine. nih.gov

Alkylation reactions at the nitrogen or sulfur atoms of the thiourea core can also be performed. For example, the synthesis of 4-O-alkylated N-acetylneuraminic acid derivatives has been achieved using activated alkyl halides and sulfonates. nih.gov This methodology could potentially be adapted for the N-alkylation of this compound.

Table 1: Examples of N-Alkylation and Acylation Reactions of Thiourea Derivatives

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 1,3-disubstituted selenourea | Zinc acetate | N-acetylurea | researchgate.net |

| Acid chloride & Ammonium thiocyanate | Heterocyclic amine | N-acyl thiourea | nih.gov |

| N-acetylneuraminic acid derivative | Alkyl halide/sulfonate | 4-O-alkylated derivative | nih.gov |

Cyclization Reactions to Heterocyclic Scaffolds

The thiourea moiety of this compound is a versatile precursor for the synthesis of various heterocyclic compounds. Through cyclization reactions, the thiourea core can be transformed into different ring systems, which are of significant interest in medicinal chemistry due to their diverse biological activities. These reactions typically involve the reaction of the thiourea with bifunctional reagents, leading to the formation of new rings.

For instance, thiourea derivatives can be used to synthesize thiazole (B1198619) and triazole rings under various reaction conditions. researchgate.net The synthesis of heterocyclic compounds often involves intramolecular nucleophilic substitution or condensation reactions. youtube.comyoutube.com The formation of five-membered rings is often kinetically favored. youtube.com The reactivity of the thiourea allows it to act as a building block for more complex molecular architectures. nih.gov

Table 2: Examples of Cyclization Reactions Involving Thiourea Derivatives

| Thiourea Derivative Reactant | Reagent | Resulting Heterocycle | Reference |

| Thiourea derivative | Monochloroacetic acid | Thiazolidin-4-one | researchgate.net |

| Thiourea derivative | Diethyloxalate | Thiazole derivative | researchgate.net |

| Thiourea derivative | Chloroacetonitrile | Thiazole derivative | researchgate.net |

| Pyridinium 1,4-zwitterions | Hydrazonoyl chlorides | Fully substituted pyrazoles | nih.gov |

Metal Complexation Reactions

The sulfur and nitrogen atoms of the thiourea moiety in this compound are excellent ligands for metal ions, allowing for the formation of a wide variety of metal complexes. mdpi.comksu.edu.trresearchgate.net Thioureas can coordinate to metal centers in several ways: as a neutral monodentate ligand through the sulfur atom, as an anionic monodentate ligand, or as a bidentate chelating ligand through both sulfur and nitrogen atoms. mdpi.com The coordination mode often depends on the reaction conditions, the nature of the metal ion, and the substituents on the thiourea ligand.

The formation of metal complexes can significantly alter the biological and physical properties of the parent thiourea derivative. For example, metal complexes of thiourea derivatives have shown promising anticancer properties. mdpi.comgoogle.com Gold(I) and silver(I) complexes of thiourea derivatives have been synthesized and characterized, showing linear coordination geometries where the metal ion is coordinated to two thiourea ligands through their sulfur atoms. google.com Palladium(II) and platinum(II) complexes have also been prepared, where the thiourea can act as either a monodentate or a bidentate ligand. mdpi.com

Table 3: Examples of Metal Complexes with Thiourea Derivatives

| Metal Ion | Thiourea Ligand | Coordination Mode | Resulting Complex Type | Reference(s) |

| Ni(II), Cu(II), Pd(II), Pt(II), Zn(II), Cd(II), Hg(II) | N-Phenylmorpholine-4-carbothioamide | Monodentate (S) or Bidentate (S,N) | [MCl2(κ1S-HPMCT)2] or [M(κ2S,N-PMCT)2] | mdpi.com |

| Au(I), Ag(I), Cu(I) | 1,3-bis(4-methoxyphenyl)imidazolidine-2-thione | Monodentate (S) | [M(TU)2]Y | google.com |

| Au(I), Ag(I) | Thiourea with phosphine (B1218219) group | Monodentate (P) or Bidentate (P,S) | [AuT1(PPh3)]OTf, [Ag(T1)2]OTf | mdpi.com |

| Pd(II) | Glucose-derived thiourea | Bidentate (O,S) | Monomeric Pd(II) complexes | researchgate.net |

Functionalization of the Diethoxyphenyl Ring

The diethoxyphenyl ring in this compound is susceptible to electrophilic aromatic substitution and can participate in palladium-catalyzed cross-coupling reactions, allowing for further functionalization of the molecule.

Electrophilic Aromatic Substitution Reactions

The diethoxy groups on the phenyl ring are electron-donating and activating, directing incoming electrophiles to the ortho and para positions relative to the ethoxy groups. libretexts.org This makes the aromatic ring susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. minia.edu.egmasterorganicchemistry.comyoutube.com

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile by the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex. minia.edu.eg Subsequent deprotonation restores the aromaticity of the ring. minia.edu.egyoutube.com The presence of the activating diethoxy groups facilitates these reactions, making them proceed more readily than with unsubstituted benzene. libretexts.org For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the electrophile. minia.edu.egmasterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions

The this compound molecule, if appropriately functionalized with a halide or triflate leaving group on the aromatic ring, can participate in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgyoutube.com

Common examples of such reactions include the Suzuki-Miyaura coupling, which couples an organoboron compound with a halide, and the Heck coupling. libretexts.org The general catalytic cycle for these reactions involves three main steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation (in the case of Suzuki coupling) or migratory insertion (in the case of Heck coupling), and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.org The use of specific phosphine ligands can promote the efficiency of these coupling reactions. nih.govorganic-chemistry.org

Table 4: Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Reactants | Catalyst System | Bond Formed | Reference |

| Suzuki-Miyaura Coupling | Organoboron compound, Aryl halide/triflate | Pd catalyst (e.g., Pd(PPh3)4), Base | C-C | libretexts.org |

| Heck Coupling | Alkene, Aryl halide/triflate | Pd catalyst, Base | C-C | libretexts.org |

| C-S Cross-Coupling | Thiol, Aryl halide | Pd(OAc)2, Monophosphine ligand | C-S | nih.gov |

Biological Activities and Mechanistic Investigations of 3,4 Diethoxyphenyl Thiourea and Its Derivatives in Vitro and Animal Models

Enzyme Inhibition Studies and Molecular Mechanisms

(3,4-diethoxyphenyl)thiourea and its derivatives have been the subject of numerous studies to understand their potential as enzyme inhibitors. These investigations have shed light on their interactions with various enzymes, the kinetics of this inhibition, and the specific binding modes involved.

Inhibition of Urease and Carbonic Anhydrase Isozymes

Thiourea (B124793) derivatives are recognized for their potential to inhibit urease, an enzyme implicated in pathologies such as peptic ulcers and infectious stones. core.ac.uk The search for novel urease inhibitors is a significant area of pharmaceutical research. core.ac.ukresearchgate.net Studies have shown that thiourea derivatives can be potent inhibitors of urease. core.ac.ukresearchgate.net For instance, certain dipeptide conjugates of thiourea with fluoro and chloro substituents have demonstrated predominant urease inhibitory activity. core.ac.uk In one study, a specific analogue was found to be nearly ten times more potent than the thiourea reference standard. core.ac.ukresearchgate.net The mechanism often involves interaction with the nickel ions in the enzyme's active site. nih.govnih.gov

Some thiourea derivatives have also been investigated for their effects on carbonic anhydrase isozymes, although specific data on this compound is not extensively detailed in the provided results. The general class of thiourea compounds is known for a wide range of biological activities, which includes enzyme inhibition. ontosight.ai

Inhibition of Other Relevant Enzyme Systems (e.g., Kinases, Proteases, Cholinesterase, Tyrosinase)

The inhibitory action of thiourea derivatives extends to several other key enzyme systems.

Cholinesterase: Several thiourea derivatives have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the regulation of the neurotransmitter acetylcholine. nih.govnih.govmdpi.com Their inhibition is a key strategy in managing conditions like Alzheimer's disease. nih.govmdpi.comresearchgate.net For example, 1-(3-chlorophenyl)-3-cyclohexylthiourea showed notable inhibition against both AChE and BChE. nih.govmdpi.com Some derivatives have exhibited inhibitory potential comparable to standard drugs like Donepezil. researchgate.net

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for cosmetic and therapeutic applications to address hyperpigmentation. nih.govmdpi.comnih.govresearchgate.net Phenylthiourea (B91264) and its derivatives are known tyrosinase inhibitors. nih.gov Specific thiourea derivatives have demonstrated potent, concentration-dependent inhibition of mushroom tyrosinase. nih.govnih.gov For instance, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, a thiophene (B33073) chalcone (B49325) derivative, displayed strong competitive inhibition of mushroom tyrosinase. mdpi.comnih.gov

Other Enzymes: Thiourea derivatives have also shown inhibitory activity against other enzymes like kinases and proteases, although detailed studies on this compound specifically are limited in the provided context. ontosight.ai Some research has explored their potential as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. researchgate.net

Kinetic Analysis of Enzyme Inhibition and Binding Modes

Kinetic studies are crucial for understanding how these compounds inhibit enzymes. nih.gov Lineweaver-Burk and Dixon plots are commonly used to determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed). nih.govmdpi.commdpi.com

For urease inhibition , some thiourea derivatives have been identified as competitive inhibitors. mdpi.com Molecular docking studies suggest that the sulfur and hydrazine (B178648) moieties of some inhibitors interact with the nickel center of the enzyme. nih.gov

In the case of cholinesterase inhibition , kinetic analysis has revealed that some thiourea derivatives act as dual binding site inhibitors of AChE and noncompetitive inhibitors of other related enzymes. researchgate.net Molecular docking has helped to visualize the binding interactions, showing that compounds can form strong hydrogen bonds within the active pocket of the enzyme. nih.govmdpi.com

For tyrosinase inhibition , kinetic studies have classified many thiourea-containing drugs as non-competitive inhibitors. nih.gov However, some derivatives, like certain indole-thiourea hybrids and thiophene chalcones, have been shown to be competitive or non-competitive inhibitors, with the ability to form stable enzyme-inhibitor complexes. mdpi.comnih.govmdpi.commdpi.com Molecular dynamics simulations and docking studies have further elucidated these interactions, highlighting the stability of the protein-ligand complexes. mdpi.commdpi.com

Antimicrobial Activity and Modes of Action (In Vitro Studies)

This compound and its derivatives have demonstrated notable antimicrobial properties in various in vitro studies.

Antibacterial Efficacy Against Pathogenic Strains

Thiourea derivatives have been shown to possess significant antibacterial activity, particularly against Gram-positive bacteria. nih.govresearchgate.net One study highlighted a derivative, TD4, which was potent against several Staphylococcus aureus strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 2–16 µg/mL. nih.govresearchgate.net

The antibacterial action is often selective, with less effect on Gram-negative bacteria, likely due to the protective outer membrane of these bacteria. nih.gov In vivo studies in mice with MRSA-induced skin infections showed that TD4 could reduce the size of lesions and the number of bacteria in the infected tissue. nih.govresearchgate.net Molecular docking studies have also been used to predict the antibacterial activity of thiourea derivatives by targeting enzymes involved in bacterial cell wall biosynthesis. fip.org

Antifungal Properties and Membrane Disruption Mechanisms

Certain thiourea derivatives have also been evaluated for their antifungal properties. mdpi.comnih.gov Some synthesized compounds have shown moderate to potent activity against various plant pathogenic fungi. nih.gov

A primary mode of action for many antimicrobial compounds, including some thiourea derivatives, is the disruption of the microbial cell membrane. ucl.ac.uknih.govucl.ac.ukresearchgate.net This can lead to cell lysis and death. nih.govucl.ac.ukresearchgate.net The process of membrane disruption can be complex and may involve the formation of pores or channels. ucl.ac.ukscienceopen.com For instance, the thiourea derivative TD4 was observed under a transmission electron microscope to disrupt the integrity of the MRSA cell wall. nih.govresearchgate.net This disruption was linked to the destruction of NAD+/NADH homeostasis within the bacterial cell. nih.govresearchgate.net The specific mechanisms can vary depending on the peptide sequence and structure, as well as the lipid composition of the target membrane. ucl.ac.uk

Antiviral Potency and Replication Interference (e.g., Anti-HIV)

The thiourea scaffold is a recognized pharmacophore in the development of antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. nih.govnih.gov The mechanism of action for many thiourea derivatives involves targeting and inhibiting viral enzymes crucial for replication, such as reverse transcriptase, or interfering with viral DNA synthesis. ontosight.ainih.gov

Studies on various thiourea derivatives have demonstrated their ability to block the replication of HIV-1 and HIV-2 strains. nih.gov For instance, certain 1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-alkyl/aryl thioureas have been shown to inhibit HIV replication in MT-4 cells. nih.gov Specifically, some derivatives can achieve nearly complete protection against HIV-1 at certain concentrations. nih.gov The antiviral efficacy is often linked to the nature of the substituents on the thiourea molecule. nih.gov While this indicates the potential of the thiourea class, specific studies detailing the anti-HIV activity or replication interference mechanisms of this compound itself are not prominently available in the reviewed literature. However, research on related structures suggests that the electronic and steric properties of the aryl substituents play a crucial role in their antiretroviral potency. nih.gov

Cytotoxic and Antiproliferative Effects on Cancer Cell Lines (In Vitro Studies)

Thiourea derivatives have emerged as promising candidates in oncology research due to their demonstrated ability to inhibit the growth of various cancer cell lines and, in some cases, to reverse treatment resistance. researchgate.net The anticancer activity of these compounds is a significant focus of medicinal chemistry, with numerous studies exploring their efficacy against cancers of the breast, lung, colon, and liver, among others. researchgate.netresearchgate.netnih.gov

The cytotoxic effects of thiourea derivatives are typically dose-dependent. Research on various substituted thioureas demonstrates significant growth inhibition in a range of human cancer cell lines. For example, certain N,N'-diarylthiourea derivatives have shown potent activity against MCF-7 breast cancer cells. mdpi.com Similarly, a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs were found to be highly cytotoxic against human colon (SW480, SW620) and prostate (PC3) cancer cells, with IC₅₀ values in the low micromolar range, in some cases showing greater efficacy than the standard chemotherapeutic agent cisplatin. nih.gov

While these findings underscore the potential of the thiourea scaffold, specific data on the dose-dependent cytotoxicity of this compound across a panel of cancer cell lines is not detailed in the available search results. The general trend observed for this class of compounds is that substituents on the phenyl ring significantly influence the cytotoxic profile. nih.gov

Table 1: Illustrative Cytotoxic Activity of Selected Thiourea Derivatives on Cancer Cell Lines This table presents data for related thiourea compounds to illustrate the typical range of activity, as specific data for this compound was not found.

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| N,N′-Diarylthiourea | MCF-7 (Breast) | 338.33 | mdpi.com |

| 3,4-dichlorophenylthiourea | SW620 (Colon) | 1.5 | nih.gov |

| 4-(trifluoromethyl)phenylthiourea | SW620 (Colon) | 5.8 - 7.6 | nih.gov |

| 3-chloro-4-fluorophenylthiourea | SW620 (Colon) | 9.4 | nih.gov |

A primary mechanism by which thiourea derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death) and interference with the cell cycle. nih.govmdpi.com The cell cycle is a tightly regulated process, and its disruption can prevent cancer cell proliferation. frontiersin.orgscbt.com

Studies on active thiourea compounds have shown they can trigger apoptosis through various cellular changes, such as cell shrinkage, chromatin condensation, and the activation of caspases, which are key executioner proteins in the apoptotic pathway. mdpi.comnih.gov For example, a diarylthiourea derivative was found to induce a significant increase in early and late apoptotic MCF-7 cells and upregulate caspase-3, suggesting the involvement of an intrinsic apoptotic pathway. mdpi.com

Furthermore, many cytotoxic compounds, including those with a trimethoxyphenyl structure related to the diethoxyphenyl moiety, cause cell cycle arrest, often at the G2/M phase. nih.govnih.gov This arrest prevents the cells from entering mitosis and dividing. Flow cytometry analysis of MCF-7 cells treated with a diarylthiourea compound revealed an arrest in the S phase of the cell cycle, contributing to its antiproliferative effect. mdpi.com While these mechanisms are well-documented for the broader class of thioureas, specific investigations into apoptosis induction and cell cycle modulation by this compound are needed.

The progression of cancer is driven by aberrant signaling pathways that control cell growth, proliferation, and survival. nih.govmdpi.com Thiourea derivatives have been shown to modulate several of these key pathways. researchgate.netmdpi.com The inhibition of pathways like the PI3K/Akt/mTOR pathway is a hypothesized mechanism for the cytotoxic autophagy induced by some 1,3,4-thiadiazole (B1197879) derivatives, a class of compounds related to thioureas. mdpi.com

Natural compounds containing structures analogous to the (3,4-diethoxyphenyl) group, such as the 3,4,5-trimethoxyphenyl moiety, are known to inhibit tubulin polymerization, a critical process for cell division. nih.govnih.govresearchgate.net This disruption of the microtubule network leads to cell cycle arrest and apoptosis. Other plant-derived compounds modulate pathways involving NF-κB, STAT3, and various kinases that are crucial for cancer cell survival and metastasis. nih.govresearchgate.net The specific signaling pathways targeted by this compound remain an area for future investigation.

Anti-inflammatory and Antioxidant Properties (In Vitro and Animal Model Studies)

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. mdpi.comnih.govnih.gov Thiourea and its derivatives have demonstrated significant potential as both anti-inflammatory and antioxidant agents. mdpi.comnih.gov

The antioxidant activity of thioureas is often attributed to their ability to act as free radical scavengers. nih.gov Studies have shown that these compounds can effectively scavenge superoxide (B77818) radicals and reduce metal ions, indicating their capacity to mitigate oxidative damage. nih.govresearchgate.net The presence of a thiazole (B1198619) ring, which can be synthesized from thiourea derivatives, has been shown to enhance antioxidant properties. mdpi.com

The anti-inflammatory effects of thiourea derivatives have been observed in various in vivo models, such as the carrageenan-induced paw edema model in rats. mdpi.comnih.gov The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. nih.gov

For instance, certain thiourea derivatives of the non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952) have shown a higher percentage of paw edema reduction compared to naproxen itself. nih.gov Some derivatives exhibit potent inhibition of 5-LOX. nih.gov Additionally, some thiourea hybrids have been found to reduce the production of proinflammatory cytokines by inhibiting PI3K activation in macrophages. mdpi.com Compounds with a (3',4'-dimethoxyphenyl) structure, closely related to the diethoxyphenyl moiety, have also demonstrated marked inhibition of carrageenin-induced rat paw edema and prostaglandin (B15479496) biosynthesis. nih.gov These findings suggest a strong potential for this compound as an anti-inflammatory agent, though direct experimental evidence is pending.

Radical Scavenging Activity and Oxidative Stress Mitigation

Thiourea and its derivatives are recognized for their capacity to scavenge reactive oxygen species (ROS), such as superoxide and hydroxyl radicals, thereby mitigating oxidative stress. hueuni.edu.vn This antioxidant potential is a significant aspect of their biological activity. The mechanism by which these compounds exert their antioxidant effects is believed to involve hydrogen atom transfer (HAT), which is favored over single electron transfer (SET) when reacting with free radicals. hueuni.edu.vnresearchgate.net

The radical scavenging ability of thiourea derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. hueuni.edu.vnresearchgate.net For instance, studies on various thiourea derivatives have demonstrated their efficacy in neutralizing these stable free radicals. hueuni.edu.vnmdpi.com The presence of specific substituents on the thiourea core can significantly influence their antioxidant capacity. For example, 1,3-bis(3,4-dichlorophenyl)thiourea has been shown to be highly active against both DPPH and ABTS free radicals. hueuni.edu.vnmdpi.com

The antioxidant properties of these compounds are crucial for protecting biological systems from oxidative damage, which is implicated in numerous diseases, including cancer and atherosclerosis. nih.gov By scavenging free radicals, thiourea derivatives can help prevent lipid peroxidation and DNA damage. nih.gov The antioxidant potential of some derivatives, such as a conjugate of 3,4,5-trihydroxyphenylacetic acid and dopamine, has been found to be comparable to that of standard antioxidants like propyl gallate. nih.gov

The table below summarizes the radical scavenging activity of selected thiourea derivatives from various studies.

| Compound/Derivative | Assay | IC50 Value | Reference |

| 1,3-diphenyl-2-thiourea (DPTU) | DPPH | 0.710 ± 0.001 mM | hueuni.edu.vnresearchgate.net |

| 1,3-diphenyl-2-thiourea (DPTU) | ABTS | 0.044 ± 0.001 mM | hueuni.edu.vnresearchgate.net |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH | 11.000 ± 0.015 mM | hueuni.edu.vnresearchgate.net |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | ABTS | 2.400 ± 0.021 mM | hueuni.edu.vnresearchgate.net |

| 1,3-bis(3,4-dichlorophenyl) thiourea | DPPH | 45 µg/mL | mdpi.com |

| 1,3-bis(3,4-dichlorophenyl) thiourea | ABTS | 52 µg/mL | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Biological Targets

The biological activity of thiourea derivatives is intrinsically linked to their chemical structure. nih.gov Structure-Activity Relationship (SAR) studies are therefore essential to understand how different structural modifications influence their efficacy and selectivity towards various biological targets. These studies provide valuable insights for the design of more potent and specific therapeutic agents. mdpi.comnih.gov

Impact of Substituent Modifications on Efficacy and Selectivity

The nature and position of substituents on the aryl rings of this compound and its analogs play a critical role in determining their biological activities. Modifications to these substituents can significantly alter the compound's electronic and steric properties, thereby affecting its interaction with biological targets. nih.gov

For instance, in the context of anticancer activity, the presence of specific substituents can enhance cytotoxicity towards cancer cells while minimizing effects on non-tumor cells. nih.gov Studies on 1,3-disubstituted thiourea derivatives have shown that compounds with 3,4-dichloro- and 3-trifluoromethylphenyl substituents exhibit potent anticancer effects by targeting key molecular pathways involved in cancer progression. nih.gov Specifically, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea was identified as a highly promising cytotoxic agent against several cancer cell lines. biointerfaceresearch.com

The introduction of electron-withdrawing or electron-donating groups can modulate the activity of these compounds. For example, in a series of amide and thiourea derivatives evaluated as carbonic anhydrase inhibitors, compounds with electron-withdrawing groups on one of the phenyl rings generally showed better inhibition than those with electron-donating groups. nih.gov Conversely, in other series, the presence of electron-donating methoxy (B1213986) groups has been shown to enhance anticancer activity. nih.govwisdomlib.org

The following table provides examples of how substituent modifications impact the biological activity of thiourea derivatives.

| Base Compound | Substituent Modification | Effect on Biological Activity | Reference |

| 1,3-diaryl pyrazole-based urea (B33335) | 3,4-dichlorophenyl | Potent activity against S. aureus | nih.gov |

| 1,3-diaryl pyrazole-based urea | 2,4-difluorophenyl | Potent activity against Mycobacterium tuberculosis | nih.gov |

| Amide/Thiourea derivatives | Electron-withdrawing groups on ring B | Enhanced carbonic anhydrase inhibition | nih.gov |

| 3-(trifluoromethyl)phenylthiourea | 1-(3,4-dichlorophenyl) | Strongest cytotoxic effect against various cancer cell lines | biointerfaceresearch.com |

| Phenylhydrazinecarbothioamide | 1-(4-Bromophenyl) at triazolethione | Highest antioxidant activity in the series | nih.gov |

Elucidation of Pharmacophoric Requirements

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Elucidating the pharmacophoric requirements for this compound and its derivatives is crucial for designing new compounds with improved therapeutic potential. hueuni.edu.vndtic.mil

The core thiourea moiety (-NH-C(S)-NH-) is a key feature, with the nitrogen and sulfur atoms capable of forming hydrogen bonds with biological targets. nih.gov The aryl rings attached to the thiourea core also play a significant role in binding to target proteins through various interactions, such as hydrophobic and van der Waals forces. biointerfaceresearch.com

For antioxidant activity, the presence of N-H bonds that can be easily cleaved is a key pharmacophoric feature, facilitating the hydrogen atom transfer mechanism for radical scavenging. hueuni.edu.vn The substitution pattern on the aromatic rings also contributes significantly to the antioxidant potential.

In the context of anticancer activity, specific pharmacophoric models have been proposed. For example, in certain thiourea derivatives targeting VEGFR-2, a key interaction involves the formation of hydrogen bonds between the thiourea group and amino acid residues in the enzyme's active site, such as Glu883 and Asp1044. biointerfaceresearch.com The linker and the nature of the heterocyclic rings attached are also critical for occupying specific regions of the binding pocket. biointerfaceresearch.com

The synthesis and evaluation of a series of novel thiourea and urea derivatives containing 1,2,4-triazole (B32235) moieties have provided insights into the structural features necessary for antifungal and larvicidal activities. dtic.milmdpi.com These studies help in defining the pharmacophoric elements required for specific biological actions.

Coordination Chemistry of 3,4 Diethoxyphenyl Thiourea As a Ligand

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiourea-based ligands, such as (3,4-diethoxyphenyl)thiourea, typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a range of analytical and spectroscopic techniques to determine their composition, structure, and bonding.

Transition metal complexes of N-arylthioureas are widely studied. The synthesis of these complexes is generally achieved by mixing a solution of the thiourea (B124793) derivative with a solution of a transition metal salt, such as a chloride or nitrate salt, in a solvent like ethanol or methanol. mdpi.com The reaction often proceeds at room temperature, and the resulting metal complex precipitates out of the solution. mdpi.com

For instance, divalent metal complexes of the general formula [M(L)2X2] (where L is the thiourea ligand and X is a halide) are common. ksu.edu.tr The characterization of these complexes involves elemental analysis to confirm the stoichiometry, and spectroscopic methods to elucidate the coordination environment of the metal ion. Thiourea derivatives have been successfully used to form complexes with a variety of transition metals including Cu(II), Ni(II), Co(II), Pd(II), and Pt(II). ksu.edu.trresearchgate.net

The coordination chemistry of thiourea derivatives extends beyond transition metals to include main group elements and lanthanides. The lone pair of electrons on the sulfur atom and potentially on the nitrogen atoms makes these ligands effective in coordinating to a wide array of metal ions. While the bulk of research focuses on transition metals due to their interesting magnetic and electronic properties, the fundamental principles of ligand donation and complex formation are applicable to main group and lanthanide metals as well. The synthesis would follow similar straightforward routes of combining the ligand and the metal salt in a suitable solvent.

Ligand Binding Modes and Spectroscopic Properties of Complexes

The way in which this compound binds to a metal center, and the resulting changes in its spectroscopic properties, are key to understanding the nature of the metal-ligand interaction.

Thiourea and its derivatives can exhibit different coordination modes. The most common is monodentate coordination through the sulfur atom. ksu.edu.trresearchgate.net In this mode, the ligand binds to the metal center solely through the sulfur atom of the thiocarbonyl group (C=S). Another important binding mode is bidentate chelation, where the ligand coordinates to the metal through both the sulfur atom and one of the nitrogen atoms, forming a stable chelate ring. ksu.edu.trnih.gov The specific binding mode adopted often depends on the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere. The presence of the diethoxyphenyl group in this compound is not expected to introduce additional coordination sites, thus favoring either S-monodentate or N,S-bidentate coordination.

Spectroscopic techniques are invaluable for characterizing the formation and properties of metal complexes.

UV-Vis Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d electronic transitions of the metal ion and charge transfer bands. For example, the UV-Vis spectrum of a thiourea ligand will typically show absorption bands corresponding to π → π* and n → π* transitions. Upon complexation, these bands may shift, and new bands corresponding to metal-ligand charge transfer may appear.

IR Spectroscopy: Infrared spectroscopy is particularly useful for determining the coordination mode of the thiourea ligand. A key indicator of coordination through the sulfur atom is a shift in the ν(C=S) vibrational frequency. nuph.edu.ua In the free ligand, this band appears at a certain wavenumber, and upon coordination to a metal, it typically shifts to a lower frequency, indicating a weakening of the C=S bond. Conversely, the ν(C-N) band often shifts to a higher frequency, suggesting an increase in the double bond character of the C-N bond. The N-H stretching vibrations can also provide clues about coordination; a shift in these bands may suggest the involvement of the nitrogen atom in bonding.

| Vibrational Mode | Free Ligand (cm⁻¹) (Representative) | Coordinated Ligand (cm⁻¹) (Representative) | Interpretation |

| ν(N-H) | ~3200-3400 | Shift to lower or higher frequency | Involvement of N-H in hydrogen bonding or coordination |

| ν(C=S) | ~700-850 | Shift to lower frequency | Coordination through the sulfur atom |

| ν(C-N) | ~1400-1500 | Shift to higher frequency | Increased double bond character upon S-coordination |

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for characterizing the structure of these complexes in solution. The chemical shifts of the protons and carbons in the ligand will change upon coordination to a metal. The protons of the N-H groups are particularly sensitive to the coordination event, and their signals often shift downfield upon complexation. researchgate.net Similarly, the ¹³C signal of the C=S carbon is expected to shift upon coordination, providing further evidence of metal-ligand bond formation. ksu.edu.tr

| Nucleus | Free Ligand (ppm) (Representative) | Coordinated Ligand (ppm) (Representative) | Interpretation |

| ¹H (N-H) | ~8.0-10.0 | Downfield shift | Deshielding due to coordination |

| ¹³C (C=S) | ~180-190 | Shift upon coordination | Change in electronic environment of the thiocarbonyl group |

Structural Elucidation of Metal Complexes via X-ray Crystallography

For example, crystal structures of palladium(II) and platinum(II) complexes with N-arylthiourea ligands have shown square planar geometries, with the thiourea coordinating in either a monodentate or bidentate fashion. X-ray diffraction studies confirm the coordination through the sulfur atom by providing the M-S bond distance and show the planarity of the chelate ring in the case of N,S-bidentate coordination.

The table below presents representative crystallographic data for a generic N-arylthiourea complex to illustrate the type of information obtained from X-ray crystallography.

| Parameter | Representative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| M-S Bond Length (Å) | 2.2-2.4 |

| M-N Bond Length (Å) | 2.0-2.2 |

| S-M-N Bond Angle (°) | ~90 (for bidentate) |

Supramolecular Chemistry and Crystal Engineering of 3,4 Diethoxyphenyl Thiourea

Hydrogen Bonding Motifs and Self-Assembly in the Solid State

The solid-state architecture of thiourea (B124793) derivatives is predominantly controlled by a network of hydrogen bonds. The thiourea group provides both hydrogen bond donors (the N-H protons) and a primary hydrogen bond acceptor (the sulfur atom), leading to robust and predictable self-assembly patterns. psu.edu

The primary and most significant interaction in the crystal lattice of phenylthiourea (B91264) derivatives is the intermolecular N-H...S hydrogen bond. researchgate.net The N-H groups of the thiourea backbone act as effective hydrogen bond donors, while the sulfur atom serves as the acceptor. This interaction is fundamental to the formation of various supramolecular assemblies. In many substituted phenylthioureas, these bonds link molecules into dimers, chains, or more complex networks. researchgate.netnih.gov

In (3,4-diethoxyphenyl)thiourea, the presence of two ethoxy groups (-OCH2CH3) on the phenyl ring introduces additional hydrogen bond acceptors—the oxygen atoms. Consequently, intermolecular N-H...O hydrogen bonds can also be expected to play a role in the crystal packing. These interactions would occur between the N-H groups of one molecule and the oxygen atoms of the ethoxy substituents on a neighboring molecule. The interplay between the stronger N-H...S and the potentially weaker N-H...O hydrogen bonds would be a key factor in determining the final crystal structure. researchgate.net

Studies on analogous compounds, such as those with methoxy (B1213986) or other alkoxy groups, confirm the presence of such interactions, which contribute to the stability and specific geometry of the crystal lattice. rsc.org The conformation of the molecule, particularly the orientation of the ethoxy groups relative to the thiourea moiety, will influence which hydrogen bonds are formed.

Table 1: Typical Hydrogen Bond Interactions in Substituted Thiourea Derivatives

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |

| N-H...S | Amine (N-H) | Thione (C=S) | Primary interaction, forms dimers and chains. |

| N-H...O | Amine (N-H) | Ethoxy (O) | Secondary interaction, links primary motifs. |

This table is a generalized representation based on the behavior of analogous thiourea compounds.